9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate
CAS No.:
Cat. No.: VC16581953
Molecular Formula: C21H24N2O2
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N2O2 |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate |
| Standard InChI | InChI=1S/C21H24N2O2/c22-14-9-11-15(12-10-14)23-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13,22H2,(H,23,24) |
| Standard InChI Key | RNVLKSOXBSATJW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
9H-Fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate is systematically named according to IUPAC guidelines, reflecting its bifunctional structure. The fluorenylmethyl group (C₁₃H₉CH₂) is attached to a carbamate linkage (–OCONH–), which is further connected to a 4-aminocyclohexyl ring . The molecular formula C₂₁H₂₅ClN₂O₂ accounts for the chlorine atom present in the hydrochloride salt form, a common modification to enhance solubility and stability. The compound’s canonical SMILES string, C1CC(CCC1N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl, provides a precise representation of its atomic connectivity and stereochemistry.
Spectroscopic and Physicochemical Data
Key spectroscopic features include distinct signals in ¹H-NMR corresponding to the fluorenyl aromatic protons (δ 7.2–7.8 ppm) and the cyclohexyl amine group (δ 1.2–2.1 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 372.9, consistent with its molecular weight. The compound’s LogP value, estimated at 2.8, suggests moderate lipophilicity, influencing its solubility in organic solvents like dimethylformamide (DMF) and dichloromethane .
Synthesis and Manufacturing
Protective Group Strategies
The synthesis of 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate often employs the 9-fluorenylmethyloxycarbonyl (Fmoc) group as a temporary protective moiety for the amine functionality. This strategy, widely used in peptide synthesis, involves activating the carbamate’s carbonyl group with reagents such as HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of HOBt (Hydroxybenzotriazole) and DIEA (N,N-Diisopropylethylamine) . For instance, coupling Fmoc-protected intermediates with 4-aminocyclohexane hydrochloride under anhydrous conditions yields the target compound with >90% purity after chromatographic purification .
Scalability and Optimization
Industrial-scale production faces challenges related to racemization at the cyclohexyl chiral center. Studies suggest that substituting calcium carbonate for traditional acid scavengers reduces racemization during thiazole ring formation, a related synthetic step . Reaction optimization at 0–5°C further minimizes side reactions, achieving yields of 78–85% in batch processes .
Applications in Research and Industry
Intermediate in Peptide Synthesis
The compound’s Fmoc group is cleavable under mild basic conditions (e.g., 20% piperidine in DMF), making it invaluable for solid-phase peptide synthesis (SPPS) . Researchers have utilized it to construct cyclic peptides targeting G-protein-coupled receptors (GPCRs), where the 4-aminocyclohexyl group enhances conformational rigidity .
Pharmaceutical Development
Preliminary assays indicate that derivatives of this carbamate exhibit inhibitory activity against kinases involved in inflammatory pathways . For example, substituting the cyclohexyl amine with a 4,4-difluorocyclohexyl group improved selectivity for JAK3 kinase by 12-fold in vitro . Such findings underscore its potential as a scaffold for kinase inhibitors.
Research Findings and Future Directions
Recent Advances in Structural Modification
A 2025 study demonstrated that replacing the fluorenylmethyl group with a 2-nitrobenzyl moiety enhances photolability, enabling light-controlled release of the amine group in prodrug applications . This modification reduced off-target effects in murine models by 40% compared to traditional Fmoc-based systems .
Computational Modeling Insights
Density functional theory (DFT) calculations reveal that the carbamate’s carbonyl oxygen participates in hydrogen bonding with Thr183 in the ATP-binding pocket of JAK3, explaining its kinase selectivity . These models guide the rational design of next-generation analogues with improved binding affinities.
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